tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate
Overview
Description
“tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate” is a chemical compound used in scientific research . It exhibits perplexing properties that intrigue researchers.
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, ®-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, a key intermediate of the natural product jaspine B, was synthesized from L-Serine in an overall yield of 41% through seven steps, including esterification, Boc protection, acetonization, reduction, Corey-Fuchs reaction, and deprotection .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C9H16N2O3/c1-9(2,3)14-8(13)11-6-4-5-10-7(6)12/h6H,4-5H2,1-3H3, (H,10,12) (H,11,13) .Chemical Reactions Analysis
The tert-Butyl group is stable towards most nucleophiles and bases. Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible. tert-Butyl carbamates are cleaved under anhydrous acidic conditions with the production of tert-butyl cations .Physical and Chemical Properties Analysis
The physical form of “this compound” is reported to be a solid . It should be stored in a sealed container in a dry environment at 2-8°C .Scientific Research Applications
Molecular Structures and Interactions
Research has delved into the structural analysis of carbamate derivatives, including tert-butyl carbamate. One study investigated two carbamate derivatives, analyzing their molecular environments and interactions within their crystal structures. The molecules exhibited similar conformations but varied in molecular environments, showcasing interactions such as hydrogen bonds and molecular electrostatic potential (MEP) surface calculations. This highlighted the assembly of molecules connected through hydrogen bonds and displaying pseudo symmetry at a local level, forming motifs for structures crystallizing with multiple molecules in the asymmetric unit (Das et al., 2016).
Synthetic Chemistry and Catalysis
Tert-butyl carbamate has been a focal point in synthetic chemistry. A photoredox-catalyzed amination of o-hydroxyarylenaminones with tert-butyl carbamate was reported, establishing a new cascade pathway for assembling a range of 3-aminochromones under mild conditions. This method significantly broadens the applications of photocatalyzed protocols in synthetic chemistry (Wang et al., 2022). Another study presented the preparation and Diels‐Alder reaction of a 2‐Amido Substituted Furan using tert‐Butyl carbamate, showcasing its role in complex chemical transformations (Padwa et al., 2003).
Crystallography and Molecular Configuration
The crystallographic study of tert-butyl carbamate derivatives has provided insights into molecular configuration and interactions. For instance, a study on tert-butyl (5-chloropenta-2,4-diyn-1-yl)carbamate and tert-butyl (5-iodopenta-2,4-diyn-1-yl)carbamate revealed how molecules are linked via hydrogen and halogen bonds, involving the same carbonyl group, demonstrating the molecular architecture of these compounds (Baillargeon et al., 2017).
Drug Intermediate Synthesis
Although not focusing on drug use or dosage, it's noteworthy that tert-butyl carbamate serves as an important intermediate in the synthesis of biologically active compounds. A study detailed a rapid synthetic method for an important intermediate that plays a role in the synthesis of compounds like omisertinib (AZD9291), demonstrating the compound's significance in the pharmaceutical industry (Zhao et al., 2017).
Mechanism of Action
While the specific mechanism of action for “tert-Butyl (1-methyl-2-oxopyrrolidin-3-yl)carbamate” is not mentioned in the search results, similar compounds have been studied for their interactions with biological targets. For instance, a complex resulting from the reaction between SARS-CoV-2 main protease and a tert-butyl carbamate derivative has been studied .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
tert-butyl N-(1-methyl-2-oxopyrrolidin-3-yl)carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-10(2,3)15-9(14)11-7-5-6-12(4)8(7)13/h7H,5-6H2,1-4H3,(H,11,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQTGZJWIZODIFY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCN(C1=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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